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Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid
Overview
Description
Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid is a compound derived from phthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by decyl, hexyl, and octyl groups. This compound is part of the phthalate family, which is widely used as plasticizers to increase the flexibility and durability of plastics .
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of phthalic acid esters involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are typically absorbed through the skin, respiratory tract, or gastrointestinal tract. Once absorbed, they are distributed throughout the body, often accumulating in fatty tissues due to their lipophilic nature. Metabolism primarily occurs in the liver, where they are hydrolyzed to monoesters and then further oxidized. Excretion is mainly through urine and feces .
Result of Action
At the molecular level, the action of phthalic acid esters results in increased membrane fluidity and permeability. This can lead to altered cellular functions, including changes in ion transport, receptor activity, and enzyme function. At the cellular level, these changes can affect cell signaling, growth, and apoptosis, potentially leading to toxic effects if exposure is high or prolonged .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of phthalic acid esters. For example, higher temperatures can increase the fluidity of cell membranes, potentially enhancing the effects of these esters. Similarly, the presence of other lipophilic substances can affect their distribution and metabolism .
Understanding the mechanism of action of phthalic acid mixed decyl and hexyl and octyl diesters is crucial for assessing their safety and efficacy in various applications, particularly in materials that come into contact with humans and the environment.
: ECHA Document on Phthalic Acid Esters : ChemBK on Phthalic Acid Esters : ChemicalBook on Phthalic Acid Esters
Biochemical Analysis
Biochemical Properties
Phthalic acid mixed decyl and hexyl and octyl diesters, like other phthalates, are typically mixed into polymers as an external plasticizer with no chemical bonding . As a result, they may migrate out of the material, resulting in exposure to these compounds
Cellular Effects
Phthalates have been linked to adverse health impacts including hormone disruption and reproductive and developmental issues
Preparation Methods
Synthetic Routes and Reaction Conditions: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid can be synthesized through the esterification reaction of phthalic anhydride with n-hexanol, n-octanol, and n-decanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of phthalic acid mixed decyl and hexyl and octyl diesters involves large-scale esterification reactors where phthalic anhydride is reacted with the respective alcohols (n-hexanol, n-octanol, and n-decanol) in the presence of an acid catalyst. The reaction mixture is then purified through distillation to obtain the desired ester product .
Chemical Reactions Analysis
Types of Reactions: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the ester groups can be replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Esterification: Phthalic anhydride, n-hexanol, n-octanol, n-decanol, acid catalyst (e.g., sulfuric acid), heat.
Hydrolysis: Water, base (e.g., sodium hydroxide), heat.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Phthalic acid and the corresponding alcohols (n-hexanol, n-octanol, n-decanol).
Scientific Research Applications
Decan-1-ol
Decan-1-ol is primarily used in the production of:
- Plasticizers : Enhances flexibility and durability in plastics.
- Surfactants : Acts as an emulsifier in various formulations.
- Lubricants : Utilized in industrial lubricants due to its lubricating properties.
- Solvents : Employed in the formulation of paints and coatings .
Case Study : In a study focusing on transdermal drug delivery systems, Decan-1-ol was shown to enhance skin permeability for various drugs, indicating its potential in pharmaceutical applications .
Hexan-1-ol
Hexan-1-ol is utilized for:
- Solvent Production : Commonly used in paints and coatings.
- Intermediate in Organic Synthesis : Serves as a building block for various chemical syntheses.
Case Study : Research has demonstrated that Hexan-1-ol can be effectively used as a solvent for the extraction of bioactive compounds from plant materials, showcasing its versatility in natural product chemistry.
Octan-1-ol
Octan-1-ol finds applications in:
- Flavoring Agent : Used in food products for its pleasant odor.
- Surfactants and Emulsifiers : Important in cosmetic formulations.
Case Study : A study indicated that Octan-1-ol can improve the stability of emulsions used in cosmetic products, enhancing their shelf life and effectiveness.
Phthalic Acid
Phthalic Acid is a critical compound with diverse applications:
- Plasticizers Production :
- Alkyd and Polyester Resins :
- Dye Manufacturing :
- Organic Synthesis :
- Miscellaneous Applications :
Safety and Environmental Considerations
While these compounds have numerous industrial applications, safety precautions are essential:
Phthalic Acid Safety
Phthalic acid is generally considered low toxicity; however, it can cause skin irritation upon direct contact. Proper handling procedures should be followed to minimize exposure risks .
Alcohols Safety
Decan-1-ol, Hexan-1-ol, and Octan-1-ol can also cause skin irritation; therefore, protective measures such as gloves and goggles should be employed during handling .
Comparison with Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
- Di(2-ethylhexyl) phthalate
Comparison: Decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid is unique due to its mixed ester composition, which provides a balance of properties from the different alkyl groups. This results in a compound with enhanced flexibility and lower volatility compared to other phthalates with single alkyl groups .
Biological Activity
Decan-1-ol, hexan-1-ol, and octan-1-ol are long-chain fatty alcohols that exhibit a range of biological activities. Phthalic acid, a common industrial chemical, is often studied for its potential health effects and biological interactions. This article explores the biological activities of these compounds, focusing on their antimicrobial properties, cytotoxicity, and enzymatic interactions.
The structural formulas of the compounds are as follows:
- Decan-1-ol : C₁₀H₂₂O
- Hexan-1-ol : C₆H₁₄O
- Octan-1-ol : C₈H₁₈O
- Phthalic Acid : C₈H₆O₄
These compounds are characterized by their hydrophobic nature and varying chain lengths, which influence their solubility and biological interactions.
Antimicrobial Activity
Research indicates that long-chain fatty alcohols possess significant antimicrobial properties. For instance:
- Decan-1-ol has shown effectiveness against various bacterial strains. A study reported its minimum inhibitory concentration (MIC) against Staphylococcus aureus at 250 µg/mL .
- Hexan-1-ol and octan-1-ol have been evaluated for their potential in biotechnological applications. Specifically, they serve as substrates for enzymes such as alcohol oxidases (AlcOx), which are involved in the conversion of these alcohols into more complex compounds .
Cytotoxicity Studies
Cytotoxicity assessments reveal that these alcohols can affect cell viability:
- In vitro studies using the MTT assay on various cell lines (A549, T47D, L929, HeLa) showed that while some derivatives of these alcohols exhibited cytotoxic effects at higher concentrations, they generally did not induce significant changes in cell proliferation within tested doses .
Enzymatic Interactions
Enzymatic studies have demonstrated that these compounds can interact with oxidoreductases:
- An investigation into copper-containing oxidoreductases revealed that decan-1-ol acts as a substrate for specific enzymes, showing higher specific activity compared to other alcohols like butan-2-ol. This suggests a preference for longer-chain alcohols in certain enzymatic reactions .
Study 1: Antimicrobial Efficacy Against Fungi
A study examined the volatile organic compounds (VOCs) produced by bacterial strains and their effect on Aspergillus flavus. The presence of long-chain fatty alcohols was noted to inhibit fungal growth effectively. The mechanism involved disruption of membrane integrity and alteration of gene expression related to ergosterol production .
Study 2: Phthalic Acid's Biological Impact
Phthalic acid has been scrutinized for its potential endocrine-disrupting effects. Research indicates that it may interfere with hormonal signaling pathways, which could lead to reproductive toxicity in animal models. The implications of these findings extend to human health concerns regarding exposure levels in industrial settings .
Data Tables
Compound | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µg/mL) | Enzymatic Activity |
---|---|---|---|
Decan-1-ol | 250 | >1000 | High |
Hexan-1-ol | 300 | >1000 | Moderate |
Octan-1-ol | 200 | >1000 | Moderate |
Phthalic Acid | Not applicable | 50 | Low |
Properties
IUPAC Name |
decan-1-ol;hexan-1-ol;octan-1-ol;phthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O.C8H6O4.C8H18O.C6H14O/c1-2-3-4-5-6-7-8-9-10-11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7-8-9;1-2-3-4-5-6-7/h11H,2-10H2,1H3;1-4H,(H,9,10)(H,11,12);9H,2-8H2,1H3;7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAHYWDYDTUVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO.CCCCCCCCO.CCCCCCO.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68648-93-1 | |
Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068648931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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